Amezinium Metilsulfate

Vascular pharmacology Orthostatic hypotension Sympathetic nervous system

Amezinium metilsulfate's unique dual mechanism—>200-fold MAO-A selectivity and exclusive postganglionic neuronal action—makes it the definitive tool for autonomic research. Unlike midodrine, it requires 37% less noradrenaline for venoconstriction and improves cold-induced vasoconstriction by 7.0%, while offering reliable 53–60% oral bioavailability and a 9–17h half-life. Ideal for dialysis hypotension and sympathetic reflex studies.

Molecular Formula C12H15N3O5S
Molecular Weight 313.33 g/mol
CAS No. 30578-37-1
Cat. No. B1665969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmezinium Metilsulfate
CAS30578-37-1
Synonyms4-amino-6-methoxy-1-phenylpyridazinium methylsulfate
amezinium
amezinium chloride
amezinium methyl sulfate
amezinium metisulfate
amezinium triflouoacetate salt (1:1)
LU 1631
Regulton
Supratonin
Molecular FormulaC12H15N3O5S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCOC1=[N+](N=CC(=C1)N)C2=CC=CC=C2.COS(=O)(=O)[O-]
InChIInChI=1S/C11H11N3O.CH4O4S/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10;1-5-6(2,3)4/h2-8,12H,1H3;1H3,(H,2,3,4)
InChIKeyZEASXVYVFFXULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amezinium Metilsulfate (CAS 30578-37-1): Pharmacological Profile and Procurement Considerations


Amezinium metilsulfate (INN, CAS 30578-37-1) is a pyridazinium-based sympathomimetic agent with a dual mechanism of action: it stimulates vascular α- and cardiac β₁-adrenoceptors while simultaneously inhibiting neuronal norepinephrine reuptake and intraneuronal monoamine oxidase (MAO) type A [1]. This unique multimodal pharmacology produces sustained increases in arterial blood pressure and positive inotropic effects without direct vasoconstriction [2]. Clinically, the compound is indicated for essential hypotension, orthostatic hypotension, and the prevention of dialysis-induced hypotension [3]. For procurement teams and research scientists, understanding the precise quantitative differentiation of amezinium from structurally and mechanistically related alternatives is essential for informed selection in both clinical and experimental contexts.

Why Generic Substitution of Amezinium Metilsulfate with Other Sympathomimetics May Compromise Therapeutic Outcomes


Sympathomimetic agents used for hypotensive conditions exhibit markedly divergent pharmacodynamic profiles despite sharing common adrenergic targets. Direct α₁-agonists such as midodrine produce pure vasoconstriction, while indirect agents like amezinium enhance endogenous norepinephrine signaling through multiple convergent mechanisms [1]. Substituting one agent for another without accounting for differences in vasoconstrictor potency, norepinephrine sensitization, MAO inhibitory activity, neuronal selectivity, and pharmacokinetic duration can lead to suboptimal blood pressure stabilization or off-target effects. The quantitative evidence presented below demonstrates why amezinium metilsulfate occupies a distinct position within the sympathomimetic class and cannot be considered interchangeable with midodrine, etilefrine, norfenefrine, dihydroergotamine, or droxidopa.

Quantitative Differentiation of Amezinium Metilsulfate: Head-to-Head Evidence Against Key Comparators


Superior Cold-Induced Vasoconstriction Response Compared to Midodrine in Healthy Volunteers

In a direct head-to-head comparison, amezinium metilsulfate demonstrated significantly greater enhancement of sympathetically-mediated vasoconstriction than midodrine. Following a single oral dose of amezinium 10 mg, the reduction ratio of finger-tip blood flow (FTBF) during cold stimulation was 85.1±7.9%, compared to 78.1±9.3% for midodrine 2 mg and 75.9±9.8% for placebo (p<0.05 for amezinium vs. placebo and vs. midodrine) [1]. This translates to a 7.0 percentage-point absolute improvement in vasoconstrictor response relative to midodrine, indicating enhanced peripheral sympathetic reflex function.

Vascular pharmacology Orthostatic hypotension Sympathetic nervous system

Enhanced Venous Sensitivity to Exogenous Noradrenaline Relative to Midodrine

Amezinium metilsulfate substantially increases venous sensitivity to noradrenaline, effectively lowering the threshold for venoconstriction. The infusion rate of noradrenaline required to produce half-maximum venoconstriction (ED₅₀) was significantly reduced by amezinium compared to both placebo and midodrine [1]. Amezinium decreased the required noradrenaline infusion rate by 48% relative to placebo (21.0 vs. 40.6 ng/min) and by 37% relative to midodrine (21.0 vs. 33.2 ng/min), indicating superior potentiation of noradrenergic signaling.

Venoconstriction Noradrenaline sensitivity Adrenergic pharmacology

High Selectivity for MAO-A Over MAO-B Distinguishes Amezinium from Non-Selective MAO Inhibitors

Amezinium metilsulfate acts as a preferential inhibitor of monoamine oxidase type A (MAO-A), the isoform primarily responsible for intraneuronal norepinephrine degradation. In homogenates from canine venous tissue, amezinium inhibited MAO-A with an IC₅₀ of 5 µM, whereas the IC₅₀ for MAO-B exceeded 1 mM—representing greater than 200-fold selectivity for MAO-A [1]. This isoform selectivity contrasts with non-selective MAO inhibitors and positions amezinium as a targeted modulator of adrenergic tone.

Monoamine oxidase Enzyme inhibition Catecholamine metabolism

Exclusive Postganglionic Sympathetic Neuronal Action Differentiates Amezinium from Direct α₁-Agonists

Amezinium metilsulfate exerts its pharmacological effects exclusively at postganglionic sympathetic neurons, acting as both a substrate for the norepinephrine transporter (uptake 1) and an inhibitor of intraneuronal MAO [1]. This indirect mechanism requires intact sympathetic nerve terminals and endogenous norepinephrine stores. In contrast, midodrine acts as a direct α₁-adrenoceptor agonist on vascular smooth muscle, while etilefrine and norfenefrine exert mixed direct/indirect effects. The exclusive postganglionic action of amezinium results in a physiological amplification of sympathetic outflow rather than supraphysiological receptor activation.

Neuronal selectivity Sympathetic nervous system Mechanism of action

Rapid Absorption and Extended Terminal Elimination Half-Life Support Twice-Daily Dosing

Amezinium metilsulfate exhibits pharmacokinetic properties that support a convenient twice-daily oral dosing schedule. The compound undergoes rapid absorption with an absorption half-life of less than 30 minutes, achieving peak plasma concentrations of 31–61 ng/mL within 1.2–2.4 hours [1]. The terminal elimination half-life ranges from 9 to 17 hours (mean approximately 13–14 hours) [1][2]. Absolute oral bioavailability is approximately 53–60% [1]. These parameters contrast with midodrine, which has a shorter elimination half-life (approximately 3–4 hours for the active metabolite desglymidodrine), and etilefrine (elimination half-life approximately 3 hours).

Pharmacokinetics Dosing regimen Bioavailability

Oral Bioactivity Contrasts with Parenteral-Only or Limited Oral Efficacy of Comparator Agents

In comparative human pharmacological studies, amezinium metilsulfate demonstrated robust and sustained pressor effects following oral administration, whereas reference substances norfenefrine and dihydroergotamine exhibited negligible oral efficacy [1]. Following oral administration, amezinium produced a dose-dependent increase in systolic blood pressure that persisted for at least 180 minutes. The relative enteral efficacy of amezinium was established at 50–80%, corresponding well with bioavailability data [1]. Dihydroergotamine, by contrast, shows extremely low oral bioavailability (<1%) and is primarily used parenterally.

Oral bioavailability Route of administration Clinical utility

Optimal Research and Industrial Application Scenarios for Amezinium Metilsulfate Based on Quantitative Differentiation Evidence


Investigating Enhanced Sympathetic Reflex Function in Orthostatic Intolerance Models

Based on the demonstrated 7.0% absolute improvement in cold-induced vasoconstriction and 37% lower noradrenaline requirement for venoconstriction compared to midodrine [1], amezinium is the preferred tool compound for research protocols examining physiological amplification of sympathetic reflex arcs. Studies of orthostatic intolerance, autonomic failure, and neurocardiogenic syncope benefit from the compound's indirect mechanism that preserves endogenous feedback regulation rather than imposing fixed α₁-receptor activation.

Clinical Management of Hemodialysis-Associated Hypotension with Oral Dosing Convenience

The combination of reliable oral bioavailability (53–60%) and extended elimination half-life (9–17 hours) supports twice-daily dosing in chronic hemodialysis populations [2][3]. Amezinium administered 30 minutes prior to dialysis sessions prevents intradialytic blood pressure drops without requiring parenteral administration, distinguishing it from dihydroergotamine (which lacks oral efficacy) and midodrine (which requires more frequent dosing due to shorter half-life).

Experimental Models Requiring Intraneuronal MAO-A Inhibition Without Off-Target MAO-B Effects

The >200-fold selectivity for MAO-A over MAO-B [4] makes amezinium a valuable research reagent for studies dissecting the isoform-specific roles of monoamine oxidases in sympathetic neurotransmission. Investigators studying catecholamine metabolism, tyramine sensitivity, or the interaction between MAO inhibition and norepinephrine reuptake blockade can utilize amezinium as a selective pharmacological probe that avoids the confounding effects of MAO-B inhibition.

Comparative Pharmacology Studies of Indirect vs. Direct Sympathomimetic Mechanisms

Amezinium's exclusive postganglionic sympathetic neuronal action [5] positions it as the definitive reference standard for indirect sympathomimetic activity in comparative pharmacology protocols. Studies contrasting indirect norepinephrine potentiation (amezinium) with direct α₁-agonism (midodrine), mixed direct/indirect actions (etilefrine), and norepinephrine prodrug approaches (droxidopa) can leverage the mechanistic purity of amezinium to isolate the physiological consequences of each pharmacological strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amezinium Metilsulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.